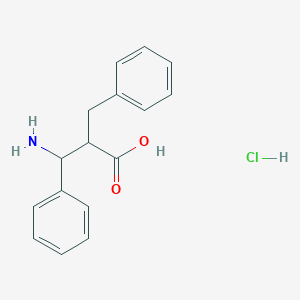

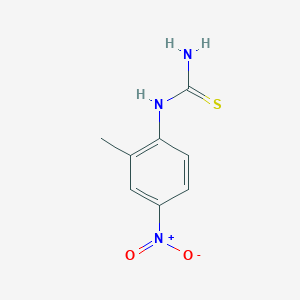

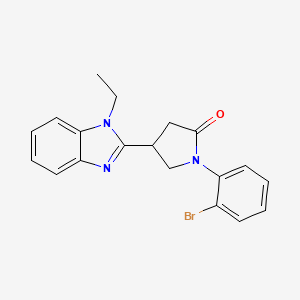

![molecular formula C18H18FNO4S B2730993 (E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide CAS No. 1281688-56-9](/img/structure/B2730993.png)

(E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety. Stilbenes (C6-C2-C6) are derived from the common phenylpropene (C6-C3) skeleton building block . The presence of a small-sized electron-donating group at the ortho-position imparts the molecule with considerable antibacterial potential .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm^3, a boiling point of 515.0±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It has an enthalpy of vaporization of 75.7±3.0 kJ/mol and a flash point of 265.3±32.9 °C . The compound has a molar refractivity of 88.4±0.4 cm^3, and it accepts 3 hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research on sulfonamide compounds has demonstrated their potential in antimicrobial applications. For instance, the synthesis and evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds have shown antimicrobial activity against various bacteria and fungi, suggesting potential for the development of new antimicrobial agents (Nikulsinh Sarvaiya, Sheetal Gulati, & Harshil Patel, 2019).

Anti-Inflammatory and Analgesic Effects

Sulfonamide derivatives have been investigated for their anti-inflammatory and analgesic properties. A study on celecoxib derivatives highlighted their effectiveness as anti-inflammatory and analgesic agents without causing significant tissue damage, indicating potential therapeutic applications (Ş. Küçükgüzel, I. Coskun, et al., 2013).

Anticancer Activity

Another critical area of research involves the evaluation of sulfonamide compounds for anticancer activity. For example, new sulfonamide inhibitors have been synthesized and identified for their selective inhibition of human carbonic anhydrase IX or XII, which are important for cancer progression. This research indicates a promising direction for developing new anticancer drug candidates (H. Gul, C. Yamali, et al., 2018).

Enzyme Inhibition

Sulfonamides have also been explored for their role in enzyme inhibition, which is crucial for various therapeutic applications. Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase demonstrates the potential of sulfonamide compounds in modulating enzyme activity, potentially impacting treatments for neurological conditions (S. Röver, A. Cesura, et al., 1997).

Antifungal and Antibacterial Agents

The synthesis and biological activity evaluation of arylsulfonamide derivatives containing quinazolinone showed potential as antifungal and antibacterial agents, indicating the broad spectrum of sulfonamide compounds in combating infectious diseases (Zhigang Zeng, Tao Gao, et al., 2016).

Eigenschaften

IUPAC Name |

(E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO4S/c19-17-10-15(18-16(11-17)12-23-13-24-18)6-8-20-25(21,22)9-7-14-4-2-1-3-5-14/h1-5,7,9-11,20H,6,8,12-13H2/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQFFDNPDSDJFO-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)CCNS(=O)(=O)C=CC3=CC=CC=C3)OCO1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C(=CC(=C2)F)CCNS(=O)(=O)/C=C/C3=CC=CC=C3)OCO1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

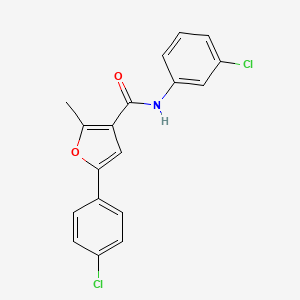

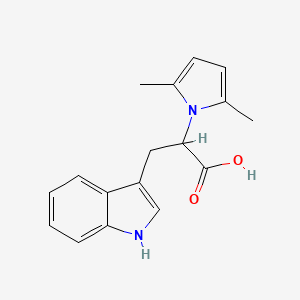

![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2730910.png)

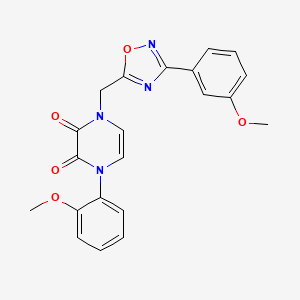

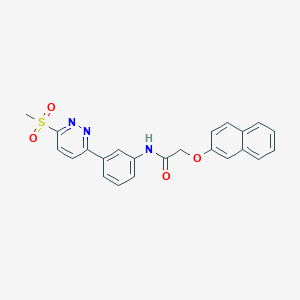

![3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2730912.png)

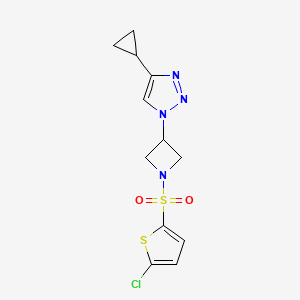

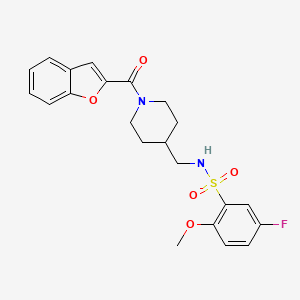

![2-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2730922.png)

![{4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2730930.png)

![2-amino-6-benzyl-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2730932.png)